molecular formula C31H34N2O3 B1323215 (R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one CAS No. 435273-75-9

(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one

Cat. No.: B1323215
CAS No.: 435273-75-9
M. Wt: 482.6 g/mol
InChI Key: OTINTMLHLKCOBW-NDEPHWFRSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound exhibits a complex molecular architecture centered on a quinolinone core. Key structural features include:

  • Quinolinone Backbone : A bicyclic aromatic system comprising a fused pyridone and benzene ring, with a ketone group at position 2.
  • Substituents :
    • 8-Benzyl Ether Group : A benzyloxy (-OCH2C6H5) substituent at position 8, introducing steric bulk and potential π–π interactions.
    • 5-Substituent : A 1-hydroxyethyl chain linked to a 5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino group. The hydroxyethyl chain contains a stereogenic center with R configuration, critical for biological activity and molecular recognition.
  • Diethylindenylamino Group : A bicyclic 2,3-dihydro-1H-inden-2-yl moiety substituted with ethyl groups at positions 5 and 6, appending via an amino (-NH-) bridge to the hydroxyethyl chain.
Molecular Property Value
Molecular Formula C31H34N2O3
Molecular Weight 494.62 g/mol
Chiral Center Configuration R (at C-1 of hydroxyethyl group)

Stereochemical Considerations :

  • The R configuration at the hydroxyethyl stereocenter positions the hydroxyl group in a specific spatial orientation relative to the quinolinone core and diethylindenylamino substituent.
  • The diethyl groups on the indenyl ring impose steric constraints, influencing the substituent’s conformational preferences.

X-ray Crystallographic Analysis of the Quinolinone Core

While direct crystallographic data for this compound are unavailable, insights can be inferred from structurally related quinolinone derivatives:

  • Core Planarity : The qu

Properties

IUPAC Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-18-28(34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINTMLHLKCOBW-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634727
Record name 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435273-75-9
Record name 8-(Benzyloxy)-5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 435273-75-9
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Biological Activity

(R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one, known by its CAS number 435273-75-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core substituted with a benzyloxy group and an aminoalkyl side chain. Its molecular formula is C₁₈H₁₈N₂O₂, and it has a molecular weight of approximately 294.35 g/mol. The presence of the quinoline moiety is significant as it is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, particularly targeting kinases and phosphodiesterases.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antitumor Activity

In vitro studies have shown that this compound possesses significant antitumor activity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-715
A54920
PC325

Antimicrobial Properties

Preliminary tests suggest that the compound exhibits antimicrobial activity against certain bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegeneration:

  • Mechanism : It may inhibit oxidative stress-induced neuronal apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that similar quinoline derivatives showed promising anticancer activities through apoptosis induction in cancer cells.
  • Neuroprotective Study : Research published in Neuropharmacology highlighted that compounds with similar structures could protect against neurotoxicity induced by glutamate.
  • Antimicrobial Research : A study in the Journal of Antimicrobial Chemotherapy demonstrated that quinoline derivatives exhibited broad-spectrum antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Molecular Formula CAS No. Biological Relevance
Target Compound 8-Benzyloxy, 5-[(R)-2-(5,6-diethylindenylamino)-1-hydroxyethyl] C₃₁H₃₄N₂O₃ Not explicitly listed Indacaterol intermediate
8-(Benzyloxy)-5-[(1R)-2-((2R)-1-(4-methoxyphenyl)propane-2-ylamino)-1-hydroxyethyl]quinolin-2(1H)-one HCl 4-Methoxyphenylpropane-2-ylamino group C₂₉H₃₁N₂O₄·HCl 100331-95-1 Bronchodilator analogue (Carmoterol derivative)
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one Oxiranyl (epoxide) group at position 5 C₁₉H₁₅NO₃ 173140-90-4 Epoxide intermediate for further functionalization
8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one Bromoacetyl group at position 5 C₁₈H₁₄BrNO₃ 100331-89-3 Halogenated precursor for nucleophilic substitution
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one Bromo-hydroxyethyl side chain C₁₈H₁₆BrNO₃ 530084-79-8 Brominated analogue with retained stereochemistry

Key Research Findings

A. Receptor Binding and Selectivity

  • The 5,6-diethylindenylamino group in the target compound enhances β2-adrenergic receptor selectivity over β1, reducing cardiac side effects. In contrast, analogues with 4-methoxyphenylpropane-2-ylamino groups (e.g., Carmoterol derivatives) show broader receptor interactions .
  • The (R)-configuration in the hydroxyethyl side chain is essential for agonist activity. Racemic or (S)-configured analogues exhibit 10–100× lower potency .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP Water Solubility (mg/mL) Hazard Profile
Target Compound 506.62 3.8 (est.) <0.1 Irritant (eyes/skin)
8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one 372.22 2.5 0.25 H302, H315
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one 305.33 2.1 0.5 Low acute toxicity

Q & A

Basic Questions

Q. What are the established synthetic routes for (R)-8-(Benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving bromination, epoxidation, or nucleophilic substitution. For example, intermediates like (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (CAS: 530084-79-8) are key precursors, as described in patent protocols . Reaction optimization includes controlling temperature (e.g., 25°C storage to prevent decomposition ), solvent selection (e.g., dichloromethane or methanol for purification ), and stoichiometric ratios of reagents like paraformaldehyde in reductive amination steps .

Q. Which analytical techniques are critical for characterizing this compound and verifying its stereochemical purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR in chloroform-d can confirm the (R)-configuration via coupling constants (e.g., J = 4.2–8.6 Hz for quinoline protons) . HRMS with electrospray ionization (ESI) provides exact mass verification (e.g., observed m/z 365.1689 vs. calculated 365.1688 ). Polarimetry or chiral HPLC may further validate enantiomeric purity.

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : The compound should be stored at 25°C in a dry, inert environment to avoid hydrolysis or oxidation . Decomposition products include carbon monoxide and nitrogen oxides, necessitating airtight containers . Stability under reflux conditions (e.g., 4 hours in synthetic steps ) should be monitored via TLC or HPLC to detect byproducts.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinolinone or indene rings) influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : Substituent effects can be studied using Hammett plots or computational models (e.g., logP calculations via Crippen or McGowan methods ). For example, replacing the benzyloxy group with acetyl (as in 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS: 93609-84-8 ) alters hydrophobicity (logP from 2.091 to higher values ), impacting solubility. Comparative NMR and XRD analyses of analogs (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one derivatives ) reveal steric and electronic effects on reactivity.

Q. What computational strategies can predict the compound’s interaction with biological targets or its pharmacokinetic profile?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) relevant to redox behavior . Molecular docking with proteins (e.g., survivin inhibitors ) or enzymes involved in cGMP pathways can model binding affinities. ADMET predictors (e.g., SwissADME) evaluate bioavailability, leveraging logP and molecular weight (374.23 g/mol ) for permeability estimates.

Q. How can mechanistic studies elucidate the compound’s role in modulating cellular pathways, such as cGMP signaling or anti-proliferative activity?

  • Methodological Answer : In vitro assays using cancer cell lines (e.g., A375 melanoma or PC-3 prostate cancer ) with MTS viability testing determine IC50 values. Radiolabeled analogs (e.g., brominated derivatives ) track cellular uptake via autoradiography. Western blotting or qPCR quantifies downstream cGMP-dependent protein kinase (PKG) activation . Contradictory data (e.g., variable IC50 across cell lines ) require dose-response validation and pathway-specific inhibitors to isolate mechanisms.

Q. What strategies address contradictions in toxicity data, and how can in vitro/in vivo models refine safety assessments?

  • Methodological Answer : Acute toxicity gaps necessitate Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Comparative studies with structurally related compounds (e.g., 8-hydroxyquinoline derivatives ) identify toxicophores. HepG2 cell assays assess hepatotoxicity, while physiologically based pharmacokinetic (PBPK) modeling predicts organ-specific exposure.

Q. How is this compound utilized as an intermediate in synthesizing pharmacologically active agents, and what are the critical purification steps?

  • Methodological Answer : The compound serves as a chiral intermediate in β-adrenergic agonists (e.g., indacaterol precursors ). Key steps include epoxide ring-opening with amines (e.g., 5,6-diethyl-2,3-dihydro-1H-inden-2-amine) under controlled pH , followed by flash chromatography (e.g., dichloromethane:methanol 20:1 ) to isolate enantiomers. Process-related impurities (e.g., brominated byproducts ) are monitored via LC-MS.

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